molecular formula C3H6N4 B1607152 2-Hydrazinyl-1h-imidazole CAS No. 59214-44-7

2-Hydrazinyl-1h-imidazole

Cat. No. B1607152
CAS RN: 59214-44-7
M. Wt: 98.11 g/mol
InChI Key: KRCJXGOZWLRNBO-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic compound containing two nitrogen atoms at non-adjacent positions. It is a key component of important biological molecules like histidine and histamine .


Synthesis Analysis

Imidazole derivatives can be synthesized through various methods. One common method involves the cyclization of amido-nitriles . The reaction conditions are mild enough for the inclusion of a variety of functional groups .


Molecular Structure Analysis

Imidazole has a unique structure where the two nitrogen atoms can have different properties. One nitrogen atom bears a hydrogen atom, and the other is called pyrrole type nitrogen .


Chemical Reactions Analysis

Imidazole compounds can undergo a variety of chemical reactions. For instance, they can participate in reactions that form one of the heterocycle’s core bonds .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties .

Scientific Research Applications

Antibacterial and Antimicrobial Properties

2-Hydrazinyl-1h-imidazole derivatives have been explored for their significant antibacterial and antimicrobial properties. Studies have demonstrated the synthesis and evaluation of these compounds, particularly Schiff's Bases, for their activity against various strains of bacteria and fungi. These findings suggest potential applications in the development of new antimicrobial agents (Patel et al., 2011); (Desai et al., 2016).

Synthesis of Novel Compounds

The compound has been used in the microwave-assisted synthesis of substituted 2-amino-1H-imidazoles, showcasing an efficient and improved method over traditional techniques. This suggests its utility in innovative chemical synthesis processes (Ermolat’ev et al., 2009).

Cytotoxicity and Antioxidant Potential

Research has also focused on the cytotoxicity and antioxidant potential of derivatives of 2-Hydrazinyl-1h-imidazole. These studies indicate potential applications in cancer research and therapy, as well as in the development of antioxidant agents (Grozav et al., 2017).

Larvicidal and Antimicrobial Activities

Some derivatives of 2-Hydrazinyl-1h-imidazole have been synthesized with notable larvicidal and antimicrobial activities. This indicates potential applications in pest control and further emphasizes its antimicrobial properties (Alaklab et al., 2017).

Potential in Anticancer Agents

Further studies have delved into the synthesis of thiadiazole-imidazole derivatives with promising anticancer activity, suggesting the role of 2-Hydrazinyl-1h-imidazole derivatives in developing new anticancer agents (Gomha et al., 2016).

DNA Cleavage Activity

There is also research indicating the DNA cleavage activity of 2-Hydrazinyl-1h-imidazole derivatives, which opens up potential applications in genetic research and therapy (Shao et al., 2009).

Mechanism of Action

The mechanism of action of imidazole derivatives can vary widely depending on their specific structure and functional groups. Some imidazole derivatives have shown antimicrobial activity .

Safety and Hazards

Imidazole and its derivatives can pose various safety hazards. For example, they can cause skin irritation, serious eye damage, and may be harmful if swallowed .

Future Directions

Imidazole derivatives continue to be an area of interest in medicinal chemistry due to their broad range of biological activities. Future research may focus on developing new synthesis methods and exploring novel applications .

properties

IUPAC Name

1H-imidazol-2-ylhydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6N4/c4-7-3-5-1-2-6-3/h1-2H,4H2,(H2,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRCJXGOZWLRNBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N1)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70300640
Record name 2-Hydrazinyl-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70300640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

59214-44-7
Record name 59214-44-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137978
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Hydrazinyl-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70300640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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